![molecular formula C16H7Cl3N2O2S B2803352 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile CAS No. 1986428-49-2](/img/structure/B2803352.png)
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile (4-C3DCPSQ-7CN) is a chemical compound that has been studied extensively in the laboratory. It is a synthetic compound that is used in a variety of scientific research applications due to its unique properties. This compound has a wide range of applications in the field of biochemistry and physiology, and is used to study the effects of various biological processes on cells and tissues.
Scientific Research Applications
Photovoltaic Properties
Quinoline derivatives, closely related to 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile, have been studied for their photovoltaic properties. The use of these derivatives in organic–inorganic photodiode fabrication demonstrates their potential in renewable energy technologies. The electrical properties of heterojunction diodes made from these compounds exhibit photovoltaic properties under both dark and illuminated conditions, indicating their utility in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Research on structurally similar quinoline derivatives has also focused on their structural and optical properties. These compounds, when formed into thin films, display unique properties such as nanocrystalline structures dispersed in an amorphous matrix, and interesting optical behaviors based on spectrophotometer measurements. This suggests their applicability in various optical devices and materials science fields (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Applications
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile and its derivatives have been extensively studied in synthetic chemistry. They are used in the synthesis of novel quinoline compounds through nucleophilic substitution reactions. This indicates their importance as building blocks in organic synthesis, leading to a variety of biologically active compounds and potentially new pharmaceuticals (Mekheimer & Kappe, 1998).
Electronic Properties
The electronic properties of quinoline derivatives have been explored, particularly in terms of their electron transition types and energy gaps. These findings are significant for developing new materials with specific electronic properties, which could be utilized in electronic devices, semiconductors, or sensors (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals like steel in acidic environments. Studies suggest that these compounds effectively prevent corrosion, making them valuable in industrial applications where metal preservation is crucial (Singh, Srivastava, & Quraishi, 2016).
properties
IUPAC Name |
4-chloro-3-(3,5-dichlorophenyl)sulfonylquinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3N2O2S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-21-14-3-9(7-20)1-2-13(14)16(15)19/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNAVZOORTXGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C#N)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
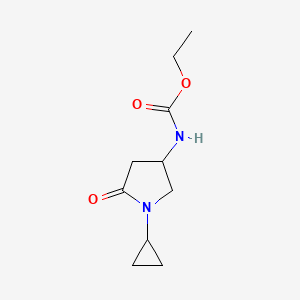

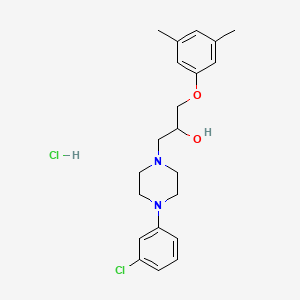

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)
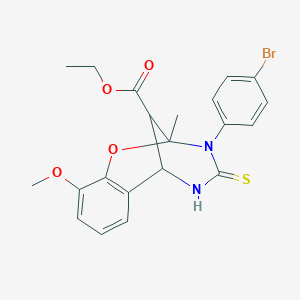

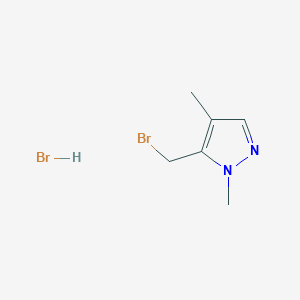
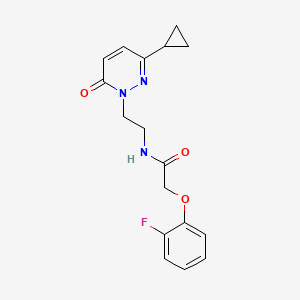

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)
